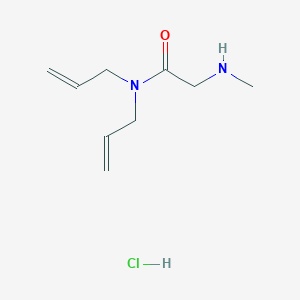
N,N-Diallyl-2-(methylamino)acetamide hydrochloride
Vue d'ensemble
Description
N,N-Diallyl-2-(methylamino)acetamide hydrochloride, or DMAE-HCl, is an organic compound used in scientific research and laboratory experiments. It is a derivative of the naturally occurring compound dimethylaminoethanol (DMAE), and is commonly used as a reagent in organic synthesis. DMAE-HCl has been studied for its potential to act as a neurotransmitter, a precursor to the neurotransmitter acetylcholine, and as a supplement in the treatment of cognitive disorders.
Applications De Recherche Scientifique
1. Chemical Reactions and Compound Formation
- NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide undergoes cyclization in methanol, resulting in the formation of spiro-adducts. These adducts, through the action of methanolic hydrogen chloride, yield isomers of 2-methylamino-N-methyl-N-(2,4,6-trinitrophenyl)-acetamide hydrochloride (Macháček, Hassanien, & Štěrba, 1986).
2. Metabolism in Biological Systems
- Chloroacetamide herbicides, when metabolized in rat liver microsomes, produce metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which are bioactivated to dialkylbenzoquinone imine (Coleman, Linderman, Hodgson, & Rose, 2000).
3. Synthesis of Neurotoxic Compounds
- The synthesis of neurotoxic compounds like 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) involves the use of α-acetamidoacrylic acid and [15N]-methylamine, leading to enantioselective hydrolysis and formation of acetamide compounds (Hu & Ziffer, 1990).
4. Interaction with Polymers
- Poly(diallyl-dimethyl-ammoniumchloride), poly(diallyl-dimethyl-ammoniumchloride-co-N-methyl-N-vinylacetamide), and poly(N-methyl-N-vinyl-acetamide) interact with polystyrene latex, demonstrating the importance of charge density and molecular mass in adsorption processes (Rehmet & Killmann, 1999).
5. Biodegradation of Herbicides
- N,N-Diallyl-2,2-dichloroacetamide (R-25788) is effective in protecting corn against thiocarbamate herbicides. Studies on its metabolism in corn plants, rats, and soil reveal its conversion into various metabolites through dechlorination and oxidation processes (Miaullis, Thomas, Gray, Murphy, & Hollingworth, 1978).
Propriétés
IUPAC Name |
2-(methylamino)-N,N-bis(prop-2-enyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-4-6-11(7-5-2)9(12)8-10-3;/h4-5,10H,1-2,6-8H2,3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFHFUKXIXWRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(CC=C)CC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-2-(methylamino)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



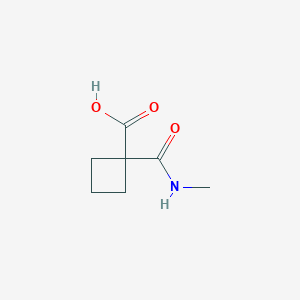
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)
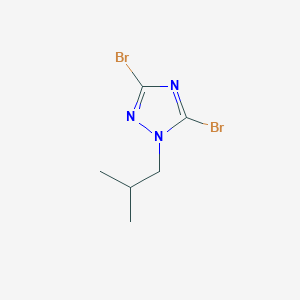
![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)

![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B1443239.png)
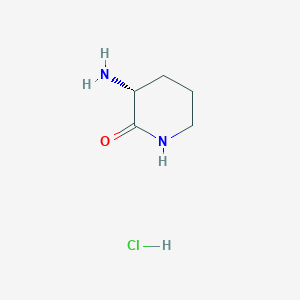

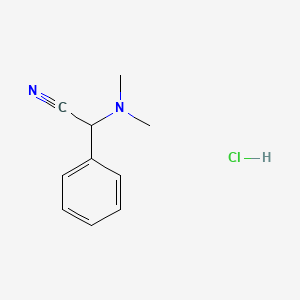

![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)